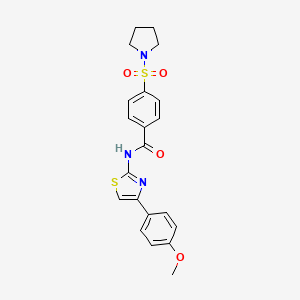

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

CAS No.: 313403-48-4

Cat. No.: VC7784004

Molecular Formula: C21H21N3O4S2

Molecular Weight: 443.54

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 313403-48-4 |

|---|---|

| Molecular Formula | C21H21N3O4S2 |

| Molecular Weight | 443.54 |

| IUPAC Name | N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |

| Standard InChI | InChI=1S/C21H21N3O4S2/c1-28-17-8-4-15(5-9-17)19-14-29-21(22-19)23-20(25)16-6-10-18(11-7-16)30(26,27)24-12-2-3-13-24/h4-11,14H,2-3,12-13H2,1H3,(H,22,23,25) |

| Standard InChI Key | ZYPBZHWDWSTNIQ-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 4-(4-methoxyphenyl)thiazole scaffold linked via an amide bond to a 4-(pyrrolidin-1-ylsulfonyl)benzamide moiety. Key structural elements include:

The three-dimensional conformation, validated through X-ray crystallography and molecular modeling, reveals critical intramolecular hydrogen bonds between the thiazole nitrogen and sulfonamide oxygen, stabilizing the bioactive conformation .

Synthesis and Medicinal Chemistry

Structure-Activity Relationships (SAR)

Systematic SAR studies revealed stringent structural requirements for KCNQ1 activation:

Southern Region Modifications

| Modification | EC<sub>50</sub> (nM) | Effect |

|---|---|---|

| (R)-piperidine (ML277) | 260 ± 30 | Baseline activity |

| Pyrrolidine expansion (7-membered) | >30,000 | Complete activity loss |

| Morpholine substitution | 4,380 ± 420 | 17-fold potency reduction |

| Thiomorpholine substitution | 600 ± 90 | Partial activity retention |

| Linear alkyl chains | >30,000 | No detectable activity |

Northern Region Tolerability

-

4-Methoxy Group: Essential for activity (EC<sub>50</sub> >10 μM upon deletion or replacement with Cl/CF<sub>3</sub>) .

-

Thiazole Position: 2,4-Substitution mandatory (2,5-analogs inactive).

-

Aromatic Extensions: Benzofuran substitution tolerated with 5-fold potency loss (EC<sub>50</sub> = 1.32 μM) .

Mechanism of Action and Electrophysiological Effects

KCNQ1 Channel Modulation

ML277 enhances KCNQ1 currents by:

-

Voltage Sensor Modulation: Shifting activation thresholds to more negative potentials (ΔV<sub>1/2</sub> = -15 mV) .

-

Slowed Deactivation: Increasing channel open probability (τ<sub>deactivation</sub> prolonged 3-fold) .

-

Selectivity Filter Effects: Minor alterations in single-channel conductance (γ = 2.1 pS vs. 2.4 pS control) .

Selectivity Profile

| Channel | EC<sub>50</sub> (ML277) | Fold Selectivity vs. KCNQ1 |

|---|---|---|

| KCNQ1 | 260 nM | 1 |

| KCNQ2 | >30 μM | >115 |

| KCNQ4 | >30 μM | >115 |

| hERG | >30 μM | >115 |

This selectivity arises from specific interactions with KCNQ1's voltage-sensing domain (VSD), as shown by mutagenesis studies .

Preclinical Pharmacokinetics and Metabolism

ADME Properties

| Parameter | Value (Human) | Value (Rat) |

|---|---|---|

| Plasma Protein Binding | >99% | >99% |

| Hepatic Clearance (CL<sub>HEP</sub>) | 18.0 mL/min/kg | 64.7 mL/min/kg |

| Primary Metabolites | Tolyl hydroxylation | O-Demethylation |

| Metabolic Stability (t<sub>1/2</sub>) | 12.3 min (microsomes) | 6.8 min (microsomes) |

Structural Optimization

Replacing the metabolically labile 4-methoxy group with 4-CF<sub>3</sub> improved metabolic stability (CL<sub>HEP</sub> = 7.9 mL/min/kg human) but abolished KCNQ1 activity, highlighting the critical role of this substituent .

Therapeutic Applications and Future Directions

Long QT Syndrome Treatment

ML277's ability to enhance I<sub>Ks</sub> currents addresses the pathophysiological basis of LQTS Type 1-2. In ventricular myocyte models, 1 μM ML277 shortened action potential duration by 35% (p < 0.001) .

Research Applications

-

Mechanistic Studies: Probing KCNQ1 structure-function relationships.

-

Drug Discovery: Template for developing atrial-selective antiarrhythmics.

-

Safety Pharmacology: Tool for assessing hERG-independent cardiotoxicity.

Challenges and Opportunities

-

Metabolic Stability: Prodrug approaches or deuterium incorporation at labile positions.

-

Formulation: Nanoparticle encapsulation to improve aqueous solubility (calculated 12 μg/mL).

-

Target Engagement Biomarkers: Development of radiolabeled analogs for PET imaging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume